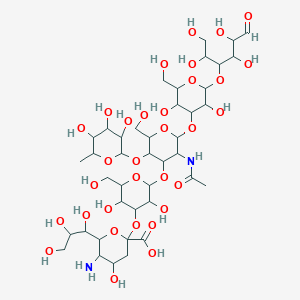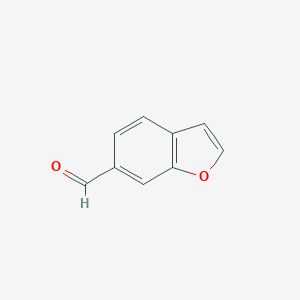
Benzofuran-6-carbaldehyd
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzofuran derivatives involves various strategies, including starting from benzo[b]furan-3(2H)-one or benzo[b]furan-2-carbaldehyde, through reactions that introduce various functional groups at specific positions on the benzofuran ring. For instance, electrophilic substitution reactions, such as bromination, formylation, acetylation, or nitration, typically occur at the 2nd position of the benzofuran ring, influenced by the presence of electron-donating or electron-withdrawing groups (Vachal, Pihera, & Svoboda, 1997). Additionally, catalyst-free synthesis approaches have been developed for benzofuran derivatives, showcasing the versatility of synthetic methods available for these compounds (Li et al., 2014).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the arrangement of atoms within the molecule, including the fused benzene and furan rings and the substituents attached to these rings. For example, structural elucidation techniques, such as spectroscopy and crystallography, have been employed to determine the precise arrangement of atoms and functional groups in these compounds (Chen, 2016).
Chemical Reactions and Properties
Benzofuran-6-carbaldehyde and its derivatives undergo various chemical reactions, reflecting their rich chemical reactivity. These reactions include electrophilic substitution, metallation with butyllithium, and tautomerism between benzoid and quinoid forms, influenced by solvent polarity and substituent effects (Shepelenko et al., 2007). Such reactivity is pivotal for the synthesis of complex molecules and understanding the chemical behavior of benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Benzofuran-Verbindungen, einschließlich Benzofuran-6-carbaldehyd, haben nachweislich eine starke Antitumoraktivität . Beispielsweise haben einige substituierte Benzofurane eine dramatische Antikrebsaktivität gezeigt .
Antibakterielle Aktivität
Benzofuran-Verbindungen sind auch für ihre antibakteriellen Eigenschaften bekannt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antibakterieller Medikamente.
Antioxidative Aktivität
Die antioxidative Aktivität von Benzofuran-Verbindungen ist ein weiteres interessantes Forschungsgebiet in der Wissenschaft . Diese Verbindungen könnten potenziell zur Behandlung von Krankheiten verwendet werden, die durch oxidativen Stress verursacht werden.
Antivirale Aktivität
Benzofuran-Verbindungen haben antivirale Aktivitäten gezeigt . Beispielsweise hat eine kürzlich entdeckte neuartige makrocyclische Benzofuran-Verbindung eine Anti-Hepatitis-C-Virus-Aktivität und wird voraussichtlich ein wirksames Therapeutikum für die Hepatitis-C-Krankheit sein .
Arzneimittelentwicklung
Benzofuran-Verbindungen gelten als potenzielle natürliche Leitstrukturen für Medikamente . Sie haben aufgrund ihrer biologischen Aktivitäten und potenziellen Anwendungen die Aufmerksamkeit von Chemie- und Pharmaforschern weltweit auf sich gezogen .
Chemische Synthese
Benzofuran-Verbindungen werden in der chemischen Synthese verwendet . In den letzten Jahren wurden neue Methoden zur Konstruktion von Benzofuranringen entdeckt
Wirkmechanismus
Target of Action
Benzofuran-6-carbaldehyde, like other benzofuran compounds, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Mode of Action
It is known that benzofuran compounds interact with their targets, leading to changes in cellular processes that result in their observed biological activities . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects .
Biochemical Pathways
Benzofuran-6-carbaldehyde, as part of the benzofuran compounds, is involved in various biochemical pathways. These compounds are key intermediates or end products of various biosynthetic pathways . The skeletons of the benzene carbaldehydes are usually derived from polyketide pathways catalyzed by iterative fungal polyketide synthases .
Pharmacokinetics
The pharmacokinetic properties of Benzofuran-6-carbaldehyde include high gastrointestinal absorption and permeability across the blood-brain barrier . Its Log Po/w (iLOGP) is 1.61, indicating moderate lipophilicity . These properties impact the compound’s bioavailability and distribution within the body.
Result of Action
The result of Benzofuran-6-carbaldehyde’s action is the inhibition of cell growth in various types of cancer cells . For example, it has been found to have significant cell growth inhibitory effects, with inhibition rates varying across different types of cancer cells .
Safety and Hazards
Zukünftige Richtungen
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For instance, a novel organocatalytic one-pot cascade ether oxidation iminium-ion activation strategy has been developed for the synthesis of benzofuran compounds . This could provide a new tool for the efficient synthesis of complex molecules in the future .
Eigenschaften
IUPAC Name |
1-benzofuran-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSNQZQSNWFXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559285 | |
| Record name | 1-Benzofuran-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123297-88-1 | |
| Record name | 1-Benzofuran-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



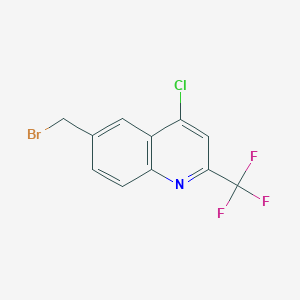
![Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate](/img/structure/B54469.png)


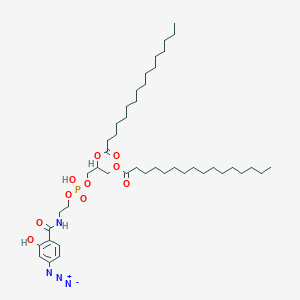

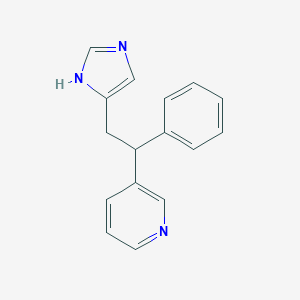
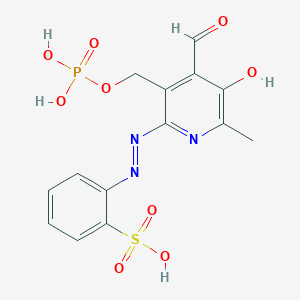
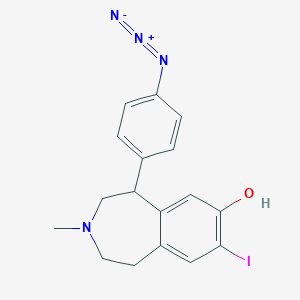
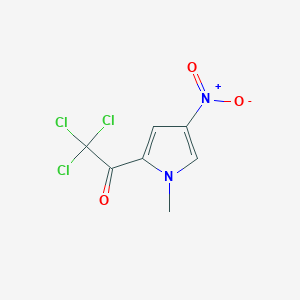
![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)
